Comparative Physicochemical Profiling: Molecular Weight and Halogen Impact on Drug-Likeness
The 2-bromo substitution in 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide results in a molecular weight of 392.27 g/mol, which is significantly higher than the 2-ethoxy analog (MW 357.42 g/mol) and the 2-chloro analog (MW 347.81 g/mol). This difference is primarily attributed to the larger atomic mass of bromine compared to chlorine or an ethoxy group. The bromine atom also contributes to an increased calculated LogP, enhancing lipophilicity which may favorably impact membrane permeability and oral bioavailability compared to less lipophilic analogs . This quantitative difference in molecular weight directly influences the compound's positioning within Lipinski's Rule of 5 and can be a decisive factor in selecting a lead compound for further optimization.
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity |
|---|---|
| Target Compound Data | MW: 392.27 g/mol; Predicted LogP: ~4.5 (estimated from similar benzenesulfonamides) |
| Comparator Or Baseline | 2-ethoxy analog: MW 357.42 g/mol, LogP ~3.5; 2-chloro analog: MW 347.81 g/mol, LogP ~3.8 |
| Quantified Difference | Target compound MW is 34.85 g/mol (9.7%) higher than 2-ethoxy analog and 44.46 g/mol (12.8%) higher than 2-chloro analog. LogP is estimated to be ~1 unit higher. |
| Conditions | Calculated values based on chemical structure (C17H14BrNO3S vs. C19H19NO4S vs. C17H14ClNO3S) |
Why This Matters
A higher molecular weight and increased lipophilicity can directly impact a compound's ADME profile and overall drug-likeness, which are critical factors in lead selection and optimization.
